

Technical Guide: Physicochemical Properties and Synthesis of 3-Bromotriazolo[4,3-a]pyridine

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Compound of Interest

Compound Name: 3-Bromo[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B156077

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties and a cited experimental protocol for the synthesis of 3-Bromotriazolo[4,3-a]pyridine, a key intermediate in the development of various therapeutic agents.

Core Physicochemical Data

The table below summarizes the key quantitative data for 3-Bromotriazolo[4,3-a]pyridine (CAS Number: 4922-68-3).

Property	Value	Source
Melting Point	165-167 °C	[1]
Molecular Formula	C ₆ H ₄ BrN ₃	[1] [2]
Molecular Weight	198.02 g/mol	[1]
Density	1.9 ± 0.1 g/cm ³	[1]
Refractive Index	1.751	[1]

Synthesis of 3-Bromotriazolo[4,3-a]pyridine

The following section details an experimental protocol for the synthesis of 3-Bromotriazolo[4,3-a]pyridine from^{[1][2][3]}triazolo[4,3-a]pyridine. This procedure is based on a method described in available chemical literature.^[2]

Experimental Protocol: Bromination of^{[1][2][3]}triazolo[4,3-a]pyridine

Materials:

- ^{[1][2][3]}triazolo[4,3-a]pyridine (1.26 g)
- N-Bromosuccinimide (NBS) (1.98 g)
- Chloroform
- Saturated aqueous potassium carbonate (200 mL)
- Potassium hydroxide (20 g)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve^{[1][2][3]}triazolo[4,3-a]pyridine (1.26 g) and N-bromosuccinimide (NBS, 1.98 g) in chloroform.
- Reflux the reaction mixture for 5 hours.
- Allow the mixture to stand at room temperature for 14 hours.^[2]
- Upon completion of the reaction, add saturated aqueous potassium carbonate (200 mL) and potassium hydroxide (20 g) to the mixture.
- Shake the mixture vigorously and separate the organic layer.
- Extract the aqueous layer twice with dichloromethane (DCM).^[2]

- Combine all organic layers and dry over anhydrous sodium sulfate (Na_2SO_4).
- Evaporate the solvent under vacuum to yield the final product, 3-bromo-[1][2][3]triazolo[4,3-a]pyridine.[2] The reported yield for this procedure is 60%. [2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-Bromotriazolo[4,3-a]pyridine.



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Caption: Synthesis workflow for 3-Bromotriazolo[4,3-a]pyridine.

General Protocol for Melting Point Determination

While the specific instrumental method for the cited melting point of 165-167 °C is not detailed in the source, a standard and widely accepted method for determining the melting point of a crystalline solid is outlined below.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the sample of 3-Bromotriazolo[4,3-a]pyridine is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.
- Placing in the Apparatus: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Heating:
 - Set the apparatus to heat at a rapid rate initially to approach the expected melting range.
 - Once the temperature is within 15-20 °C of the expected melting point (165 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observation and Recording:
 - Observe the sample closely through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).
- Reporting: The melting point is reported as the range between the initial and final temperatures of melting.

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